2,4-Dimethoxy-5-fluorophenol
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Overview
Description
2,4-Dimethoxy-5-fluorophenol is an organic compound with the molecular formula C8H9FO3 and a molecular weight of 172.15 g/mol It is a phenolic compound characterized by the presence of two methoxy groups and one fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-5-fluorophenol typically involves the fluorination of 2,4-dimethoxyphenol. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxy-5-fluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
2,4-Dimethoxy-5-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-5-fluorophenol involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its reactivity and binding affinity to certain enzymes and receptors. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2,4-Dimethoxyphenol: Lacks the fluorine atom, resulting in different reactivity and biological activity.
5-Fluoro-2-methoxyphenol: Contains only one methoxy group, altering its chemical properties.
2,5-Dimethoxy-4-fluorophenol: Similar structure but with different substitution pattern, affecting its reactivity.
Uniqueness: 2,4-Dimethoxy-5-fluorophenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The combination of methoxy and fluorine substituents enhances its potential for diverse applications in research and industry .
Properties
Molecular Formula |
C8H9FO3 |
---|---|
Molecular Weight |
172.15 g/mol |
IUPAC Name |
5-fluoro-2,4-dimethoxyphenol |
InChI |
InChI=1S/C8H9FO3/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4,10H,1-2H3 |
InChI Key |
KVLMBOOUQUXJML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1O)F)OC |
Origin of Product |
United States |
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